Dihydrorobinetin
Overview
Description
Dihydrorobinetin is a flavonoid extractive found in Robinia pseudoacacia L., a tree widely dispersed in France . It is the most abundant flavonoid in the mature heartwood of this tree, which is known for its high natural durability . The molecular formula of this compound is C15H12O7 .
Synthesis Analysis
The extraction of this compound from Robinia pseudoacacia L. wood was optimized by evaluating various parameters such as temperature, extraction time, solvent nature, and wood/solvent mass ratio . The aim was to obtain an efficient, safe, and low-cost extraction. After extraction, this compound was purified over 95% using Centrifugal Partition Chromatography (CPC) .
Molecular Structure Analysis
The molecular structure of this compound is characterized by an average mass of 304.252 Da and a monoisotopic mass of 304.058289 Da .
Chemical Reactions Analysis
The extraction and purification process of this compound involve chemical reactions. The extraction parameters such as temperature, extraction time, solvent nature, and wood/solvent mass ratio were optimized to ensure efficient and safe extraction . The purification process involved the use of Centrifugal Partition Chromatography (CPC) .
Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 304.3 . Its chemical name is (2R,3R)-3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one .
Scientific Research Applications
Vek, Poljanšek, and Oven (2020) investigated the hydrophilic extractives in black locust stem, including dihydrorobinetin. They found that the heartwood of black locust can be a source of value-adding compounds like this compound, which showed significant variability in content across different parts of the tree (Vek, Poljanšek, & Oven, 2020).
Destandau et al. (2016) focused on purifying this compound from Robinia pseudoacacia wood using centrifugal partition chromatography. Their study optimized the extraction process, demonstrating the potential for sustainable and economical sourcing of this compound for bioactive components (Destandau et al., 2016).
Cerezo et al. (2009) identified (+)-dihydrorobinetin as a marker of vinegar aging in acacia wood. Their study found that longer contact with acacia wood leads to higher concentrations of (+)-dihydrorobinetin in vinegars, indicating its potential use for authenticity purposes (Cerezo et al., 2009).
Bostyn et al. (2018) optimized the extraction of this compound from black locust wood for potential industrial uses. They found conditions that lead to optimal recovery, contributing to the scalable extraction of this flavonoid (Bostyn et al., 2018).
Vek, Poljanšek, and Oven (2019) compared different conventional methods for extracting this compound from black locust wood. They concluded that Soxhlet extraction with aqueous acetone was the most efficient method (Vek, Poljanšek, & Oven, 2019).
Li et al. (2017) discussed dihydromyricetin, a flavonoid with antioxidative, anti-inflammatory, and other health-benefiting activities. Although not this compound, it provides context for the potential health applications of similar flavonoids (Li et al., 2017).
Mechanism of Action
Target of Action
Dihydrorobinetin, a natural flavonoid compound , has been found to interact with several targets. It has inhibitory properties and is structurally related to pelargonidin chloride . It has been shown to inhibit the growth of typhimurium by interfering with fatty acid synthesis and p-hydroxybenzoic acid biosynthesis in vitro .
Mode of Action
This compound’s mode of action involves binding with selenium compounds . It also inhibits the production of antimicrobial substances, including lipoxygenase, cyclooxygenase, and phospholipase A2 enzymes . Furthermore, it inhibits the expression of genes encoding for fatty acid synthase (FAS), leading to a decrease in the levels of fatty acids in cells .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in fatty acid synthesis and p-hydroxybenzoic acid biosynthesis . By inhibiting these pathways, this compound can disrupt the normal functioning of certain cells, such as typhimurium .
Pharmacokinetics
It is known that this compound has high resistance against hydroxylation and other oxidative reactions that could lead to its degradation .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the levels of fatty acids in cells due to the inhibition of fatty acid synthase . It also has inhibitory effects on the production of antimicrobial substances .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the extraction of this compound was optimized by evaluating the influence of various extraction parameters such as temperature, extraction time, solvent nature, and wood/solvent mass ratio . These factors can potentially influence the compound’s action, efficacy, and stability.
Safety and Hazards
While specific safety and hazards information for Dihydrorobinetin is not available in the sources, general safety measures for handling chemicals should be followed. This includes ensuring adequate ventilation, using safety goggles with side-shields, protective gloves, and skin and body protection .
Future Directions
Dihydrorobinetin, due to its antioxidant activity, is seen as a promising candidate for various applications in sectors like pharmaceutics, cosmetics, and phytosanitary . Its extraction from Robinia pseudoacacia L. wood represents a sustainable, local, highly available, and economical source of bioactive components .
Properties
IUPAC Name |
3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O7/c16-7-1-2-8-11(5-7)22-15(14(21)12(8)19)6-3-9(17)13(20)10(18)4-6/h1-5,14-18,20-21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJCDPYIMBSOKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(C(C2=O)O)C3=CC(=C(C(=C3)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60918435 | |
Record name | 3,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60918435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4382-33-6, 93432-80-5 | |
Record name | Dihydrorobinetin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093432805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC59266 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59266 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60918435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R-trans)-2,3-dihydro-3,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-4-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.261 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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